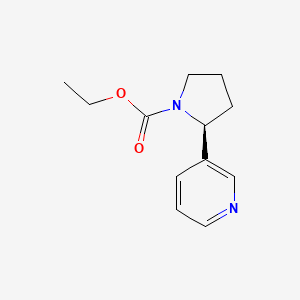

ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)14-8-4-6-11(14)10-5-3-7-13-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESBODWIJLONJA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC[C@H]1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pre Clinical Biological Evaluation and Mechanistic Investigations of Ethyl 2s 2 Pyridin 3 Ylpyrrolidine 1 Carboxylate

In Vitro Pharmacological Profiling

Extensive literature searches did not yield specific in vitro pharmacological data for ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate. The following sections summarize findings for structurally related compounds, which may provide context for potential areas of investigation.

Receptor Binding Assays and Ligand Selectivity Studies (e.g., adrenergic receptors, glutamate (B1630785) receptors)

No specific receptor binding assays or ligand selectivity studies for ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate targeting adrenergic or glutamate receptors were identified in the reviewed literature. Research on analogous compounds has not provided direct evidence of interaction with these specific receptor families.

Enzyme Inhibition and Activation Assays (e.g., MetAP-2, NAMPT, Transglutaminase 2, Aurora kinase)

There is no direct evidence of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate being evaluated for its inhibitory or activation effects on MetAP-2, NAMPT, Transglutaminase 2, or Aurora kinase. However, research on compounds with similar structural motifs has shown activity against some of these enzymes.

MetAP-2: Methionine aminopeptidase-2 (MetAP-2) is a target for anti-angiogenic agents. While some small-molecule inhibitors of MetAP-2 have been identified, there is no specific data linking ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate to this enzyme. nih.govmedkoo.com

NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is a crucial enzyme in NAD+ biosynthesis, and its inhibition is a strategy in cancer therapy. Potent NAMPT inhibitors containing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas and 3-pyridyl azetidine (B1206935) ureas have been developed. nih.govnih.gov For instance, an optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative showed potent anti-NAMPT activity with an IC50 of 11 nM. nih.gov These findings suggest that the pyridin-pyrrolidine scaffold could be explored for NAMPT inhibition.

Transglutaminase 2: Research into inhibitors for Transglutaminase 2 has identified a preference for 3-pyridyl substitution over 2- or 4-pyridyl substitutions in certain chemical series, though specific data for the compound is absent. acs.org

Aurora Kinase: Aurora kinases are key regulators of mitosis and are targets in cancer research. nih.gov Pyrimidine-based derivatives have been designed as Aurora A kinase inhibitors, but no studies have specifically implicated ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate. nih.gov

Cell-Based Functional Assays for Receptor Agonism/Antagonism or Enzyme Modulation

No cell-based functional assays have been published that specifically determine the receptor agonism/antagonism or enzyme modulation properties of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate.

Exploration of Specific Biological Activities in Pre-clinical Models

While direct pre-clinical data for ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate is not available, the broader classes of pyridine (B92270) and pyrrolidine (B122466) derivatives have been investigated for various biological activities.

Anti-Cancer Properties in Cell Lines and Animal Xenografts

No studies were found that specifically evaluate the anti-cancer properties of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate in cell lines or animal xenografts. However, the constituent chemical moieties are common in compounds explored for oncology.

Pyrrolidine/Pyrrolidone Derivatives: Various derivatives of pyrrolidin-2-one have been synthesized and have shown cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). nih.govmdpi.com Other pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, which contain a pyrrole (B145914) ring system, have demonstrated potent cytotoxic activity in the nanomolar range against a variety of cancer cell lines. researchgate.netnih.gov

Pyridine Derivatives: The pyridine nucleus is a key component in several approved anti-cancer drugs and numerous investigational compounds. mdpi.com Pyridine-urea derivatives have shown potent anti-proliferative activity against the MCF-7 breast cancer cell line. mdpi.com Additionally, spiro-pyridine derivatives have exhibited notable activity against Caco-2 (colon cancer) cell lines. nih.gov A related NAMPT inhibitor with a pyrrolo[3,4-c]pyridine core was reported to be efficacious in a PC-3 (prostate cancer) mouse xenograft model. nih.gov

The table below summarizes the anti-cancer activities of structurally related, but distinct, compounds.

| Compound Class | Cell Line | Activity |

| Pyridine-ureas | MCF-7 | IC50 = 0.22 µM for compound 8e mdpi.com |

| Spiro-pyridines | Caco-2 | IC50 = 7.83 µM for compound 7 nih.gov |

| Pyrrolidone Derivatives | A549 | Reduced viability to 28.0% mdpi.com |

| NAMPT Inhibitors | PC-3 | Efficacious in mouse xenograft model nih.gov |

Anti-microbial and Anti-bacterial Activities Against Pathogenic Strains

There is no published data on the anti-microbial or anti-bacterial activities of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate. The pyridine and pyrrolidine scaffolds are, however, present in many compounds with such properties.

Pyridine Derivatives: The pyridine ring is a common feature in compounds with a wide range of biological activities, including antimicrobial effects. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Various other pyridine derivatives have demonstrated excellent antibacterial activity against strains like S. aureus, E. faecalis, E. coli, and P. aeruginosa with MIC values in the range of 31.25 to 62.5 μg/mL. nih.gov

Pyrrolidine/Pyrrolidone Derivatives: Certain 5-oxopyrrolidine derivatives have been investigated for antimicrobial activity. One such compound, bearing a nitro substitution, showed promising activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. mdpi.com

The table below summarizes the anti-bacterial activities of some compounds that are structurally related to the subject of this article.

| Compound Class | Pathogenic Strain | Activity (MIC) |

| 5-Oxopyrrolidine derivative | Staphylococcus aureus | 2 µg/mL mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Similar to linezolid (B1675486) nih.gov |

| Nicotinoyl thioureas | S. aureus, E. coli, P. aeruginosa | 31.25 - 62.5 µg/mL nih.gov |

Anti-malarial Efficacy in Parasite Cultures and Murine Models

There is no available research detailing the anti-malarial efficacy of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate in either in vitro parasite cultures or in vivo murine models. While studies exist for structurally related compounds containing pyridine or pyrrolidine moieties that demonstrate antiplasmodial activity, these findings cannot be directly attributed to the specific compound .

Investigation of Neuroactive Properties in In Vitro Neuronal Systems

No studies were found that investigate the neuroactive properties of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate in in vitro neuronal systems. Research on other pyrrolidine and pyridine derivatives has indicated potential interactions with neuronal receptors and systems, but specific data for ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate is absent from the current body of scientific literature.

Mechanism of Action Elucidation at the Molecular and Cellular Level

Consistent with the lack of efficacy and activity data, there is no information available regarding the mechanism of action of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate.

Intracellular Signaling Pathway Modulation

No research has been published detailing any modulation of intracellular signaling pathways by ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate.

Protein-Protein Interaction Studies

There are no available studies on the protein-protein interaction profile of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate.

Subcellular Localization and Target Engagement Studies

Information regarding the subcellular localization and specific molecular targets of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate is not present in the scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Elements within the Ethyl (2S)-2-Pyridin-3-ylpyrrolidine-1-carboxylate Scaffold

The biological activity of compounds based on the (2S)-2-pyridin-3-ylpyrrolidine scaffold is dictated by several key structural features that define its pharmacophore. This pharmacophore aligns with the classical requirements for nAChR agonism, which include a cationic nitrogen center and a hydrogen bond acceptor, appropriately distanced from each other. nih.gov

The Pyridine (B92270) Ring: The nitrogen atom within the pyridine ring serves as a crucial hydrogen bond acceptor. This interaction is a cornerstone of the binding of nicotinic ligands to their receptors. nih.govresearchgate.net The position of the nitrogen is critical, with the 3-pyridyl isomer being highly favored for potent activity, mirroring the structure of nicotine (B1678760) itself.

The Pyrrolidine (B122466) Ring and its Basic Nitrogen: The nitrogen atom of the pyrrolidine ring is typically protonated at physiological pH, forming a cationic center. This charged group engages in a cation-π interaction with an aromatic amino acid residue (typically tryptophan) in the binding pocket of nAChRs. This interaction is fundamental for anchoring the ligand to the receptor. nih.gov

The N-Carboxylate Group: The ethyl carboxylate group at the 1-position of the pyrrolidine ring significantly modulates the basicity and lipophilicity of the scaffold. While the core scaffold (nornicotine) is an agonist, N-substitution can alter the pharmacological profile. The size and nature of this substituent are critical. For instance, bulky substituents on the pyrrolidine nitrogen can influence affinity and selectivity for different nAChR subtypes. nih.gov

Spatial Relationship: The precise three-dimensional arrangement of the cationic pyrrolidine nitrogen and the hydrogen-bonding pyridine nitrogen is paramount. The rigid, non-planar structure of the pyrrolidine ring helps to maintain this optimal spatial orientation for effective receptor binding. researchgate.net

Structure-activity relationship (SAR) studies have further refined this pharmacophoric model. For example, modifications to the pyridine ring, such as the introduction of substituents, can impact binding affinity. It has been shown that bulky groups at the 6-position of the pyridine ring can decrease affinity, suggesting steric hindrance in the receptor's binding site. nih.gov

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of 2-pyridin-3-ylpyrrolidine derivatives. The carbon atom at the 2-position of the pyrrolidine ring is a chiral center, leading to two possible enantiomers: (S) and (R).

Research has consistently demonstrated that the (S)-enantiomer exhibits significantly higher affinity and potency at neuronal nAChRs compared to its (R)-counterpart. unimi.itnih.gov This stereoselectivity is a direct consequence of the three-dimensional architecture of the nAChR binding site, which preferentially accommodates the specific spatial arrangement of the (S)-isomer. For the parent compound, (S)-nicotine, the difference in activity between enantiomers can be more than tenfold. This preference holds true for a wide range of analogs derived from the 2-pyridin-3-ylpyrrolidine scaffold. unimi.it

The greater activity of the (S)-isomer is attributed to its ability to achieve a more optimal orientation within the binding pocket, allowing for stronger and more favorable interactions with key amino acid residues. The specific geometry of the (S)-enantiomer ensures that the cationic nitrogen and the pyridine nitrogen are perfectly positioned to engage with their respective interaction points (e.g., the cation-π box and hydrogen bond donors/acceptors) simultaneously and effectively. nih.gov In contrast, the (R)-enantiomer cannot achieve this ideal alignment, resulting in weaker binding and reduced biological activity. nih.gov This highlights that the absolute configuration at the C2 position is a critical determinant of biological function for this class of compounds. researchgate.net

Development of Predictive QSAR Models for Analog Design

To rationalize the SAR data and guide the design of new, more potent analogs, Quantitative Structure-Activity Relationship (QSAR) studies have been employed. These computational models correlate variations in the chemical structure of compounds with their biological activities. For ligands targeting nAChRs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and methodologies like GRID/GOLPE have been particularly insightful. nih.govnih.gov

One such 3D-QSAR study performed on a series of nAChR ligands resulted in a high-quality predictive model (R² = 0.97, Q² = 0.81). nih.gov The contour maps generated from this model provided a visual representation of the structural features that influence binding affinity.

Steric Fields: The models consistently show that steric interactions are of major importance. nih.govnih.gov For instance, the contour maps reveal regions where bulky substituents are favorable for activity and other regions where they are detrimental. A common finding is that steric bulk is disfavored near the 6-position of the pyridine ring, corroborating experimental SAR data. nih.gov Conversely, larger, sterically demanding groups attached to the pyrrolidine nitrogen can be beneficial, increasing affinity. nih.gov

Electrostatic Fields: Electrostatic contour plots highlight the importance of the key pharmacophoric features. They confirm that electropositive potential is favored in the region of the protonated pyrrolidine nitrogen, while electronegative potential is critical around the pyridine nitrogen, consistent with their roles as a cationic center and a hydrogen bond acceptor, respectively. nih.gov

These QSAR models serve as powerful predictive tools. By analyzing the contour maps, medicinal chemists can design new analogs with modifications predicted to enhance receptor binding. For example, a model might suggest that adding a specific substituent at a particular position on the pyrrolidine ring will place it in a sterically and electrostatically favorable region, thus leading to a compound with higher predicted potency. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. researchgate.net

Application of Ligand-Based and Structure-Based Drug Design Principles in SAR Studies

Both ligand-based and structure-based drug design strategies have been instrumental in understanding the SAR of the ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate scaffold and its analogs.

Ligand-Based Drug Design: In the historical absence of high-resolution structures of nAChRs, ligand-based methods were paramount. nih.gov These approaches rely on the information derived from a set of known active molecules.

Pharmacophore Modeling: By analyzing the structures of potent ligands like (S)-nicotine and its analogs, researchers have developed 3D pharmacophore models. These models define the essential chemical features (e.g., hydrogen bond acceptors, cationic centers, hydrophobic regions) and their required spatial arrangement for biological activity. nih.govnih.gov New molecules, including those based on the title scaffold, can then be designed to fit this pharmacophore map.

Structure-Based Drug Design: With recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), high-resolution structures of various nAChR subtypes have become available. nih.gov This has enabled the widespread use of structure-based drug design.

Molecular Docking: Docking studies involve computationally placing a ligand into the 3D structure of the receptor's binding site to predict its binding orientation and affinity. researchgate.net For the (2S)-2-pyridin-3-ylpyrrolidine scaffold, docking has been used to rationalize the observed stereoselectivity, showing how the (S)-enantiomer fits more snugly and forms more optimal interactions within the binding pocket compared to the (R)-enantiomer. unimi.it Docking can also predict how modifications to the scaffold, such as adding substituents to the pyridine or pyrrolidine rings, will affect binding. These predictions help in prioritizing which novel analogs to synthesize. nih.gov

The integration of both ligand- and structure-based approaches provides a comprehensive framework for SAR studies. Ligand-based models help to understand the general requirements for activity, while structure-based methods provide detailed insights into the specific molecular interactions that drive potency and selectivity. unimi.it

Scaffold Hopping and Isosteric Replacements for Potency and Selectivity Enhancement

To explore novel chemical space and optimize drug-like properties, medicinal chemists often employ scaffold hopping and isosteric replacement strategies. These techniques involve modifying the core structure of a lead compound while aiming to retain or improve its biological activity. chemrxiv.orgmdpi.com

Scaffold Hopping: This strategy involves replacing the central 2-pyridin-3-ylpyrrolidine core with a structurally different scaffold that maintains the key pharmacophoric elements in the correct spatial orientation. The goal is often to discover novel chemotypes with improved properties, such as enhanced selectivity or better pharmacokinetics, or to circumvent existing patents. For nAChR ligands, the 3-pyridyl moiety has been replaced with rigidified structures like benzofurans and benzodioxanes, which are then linked to the pyrrolidine ring. unimi.it This approach led to the discovery of potent and selective α4β2 nAChR ligands.

Isosteric Replacements: Isosterism involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This is a more conservative approach than scaffold hopping and is used to fine-tune the properties of a lead compound.

Pyridine Ring Modifications: The pyridine ring is a common target for isosteric replacement. It can be substituted with other five- or six-membered heteroaromatic rings to modulate electronic properties, hydrogen bonding capacity, and metabolic stability. For example, replacing the pyridine-N-oxide group with a 2-difluoromethylpyridine group has been shown to be a successful bioisosteric switch in some contexts, enhancing activity. rsc.org

Pyrrolidine Ring Modifications: The pyrrolidine ring can also be modified. For instance, replacing it with an azetidine (B1206935) or piperidine (B6355638) ring alters the ring strain and the orientation of the N-substituent, which can lead to changes in affinity and selectivity. Studies have shown that pyrrolidinyl and azetidinyl compounds often bind with higher affinity than the corresponding piperidine analogues. nih.gov

These strategies are powerful tools for lead optimization. By systematically applying scaffold hopping and isosteric replacements, researchers can expand upon the initial SAR of the ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate scaffold to develop new generations of ligands with superior potency and selectivity profiles.

Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Models

The initial assessment of a new chemical entity's metabolic fate is crucial in preclinical development. This process often begins with in vitro models to predict how the compound will be metabolized in a living organism. Hepatic models, such as liver microsomes and hepatocytes, are central to these investigations as the liver is the primary site of drug metabolism.

The primary goal is to determine the compound's metabolic stability, which provides an early indication of its likely pharmacokinetic profile. A compound that is too rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect, while a compound that is too slowly metabolized could accumulate and lead to toxicity.

Metabolite identification is carried out in parallel to understand the biotransformation pathways of the parent compound. This involves incubating the compound with hepatic models and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of any metabolites formed.

Microsomal and Hepatocyte Stability Assays

Microsomal and hepatocyte stability assays are the workhorse experiments for determining in vitro metabolic stability.

Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells (hepatocytes). They contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. Microsomal stability assays are high-throughput and cost-effective, making them ideal for screening large numbers of compounds early in drug discovery. The compound of interest is incubated with liver microsomes in the presence of necessary cofactors (like NADPH), and the disappearance of the parent compound is measured over time.

Hepatocytes: These are the main functional cells of the liver and contain both Phase I and Phase II metabolic enzymes, as well as transporters. Assays using intact hepatocytes, either in suspension or as plated cultures, provide a more complete picture of metabolic clearance as they encompass a broader range of metabolic pathways.

The data from these assays are used to calculate key parameters such as the intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug.

Illustrative Data Table: In Vitro Metabolic Stability of a Test Compound

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Human Hepatocytes | Rat Hepatocytes |

| Half-life (t½, min) | 45 | 25 | 60 | 35 |

| Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | 15.4 | 27.7 | 11.6 | 19.8 |

Plasma Protein Binding Characteristics

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein (B1211001) for basic drugs. boomer.org Only the unbound, or "free," fraction of the drug is able to distribute into tissues and interact with its therapeutic target. boomer.org Therefore, determining the extent of plasma protein binding (PPB) is a critical step in preclinical characterization.

High plasma protein binding can limit the amount of free drug available, potentially reducing its efficacy. It can also affect the drug's volume of distribution and clearance. The most common method for determining PPB is equilibrium dialysis. In this technique, a semi-permeable membrane separates a compartment containing plasma with the drug from a compartment with buffer. boomer.org At equilibrium, the concentration of free drug will be the same on both sides, allowing for the calculation of the bound and unbound fractions.

Illustrative Data Table: Plasma Protein Binding of a Test Compound

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |

| Human | 98.5% | 0.015 |

| Rat | 97.2% | 0.028 |

| Dog | 99.1% | 0.009 |

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., rodent, non-rodent species)

Following promising in vitro data, the pharmacokinetic profile of a compound is evaluated in living animal models. These studies are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole biological system. Rodent (e.g., rat, mouse) and non-rodent (e.g., dog, monkey) species are typically used to provide data that can be used to predict the compound's pharmacokinetics in humans.

Absorption: These studies determine the rate and extent to which the drug enters the systemic circulation after administration. For orally administered drugs, this involves measuring the drug's concentration in the plasma over time to calculate parameters like bioavailability (the fraction of the dose that reaches the systemic circulation).

Distribution: Once in the bloodstream, a drug distributes to various tissues and organs. Tissue distribution studies are often conducted using radiolabeled compounds to track where the drug accumulates in the body. This information is important for identifying potential target tissues for efficacy and potential sites of toxicity. The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body.

Excretion studies are designed to identify the routes by which the drug and its metabolites are eliminated from the body, most commonly via the urine (renal excretion) or feces (biliary excretion). The rate of excretion is also determined, which, along with metabolism, dictates the drug's elimination half-life (t½) and clearance (CL). These parameters are critical for designing dosing regimens.

Illustrative Data Table: In Vivo Pharmacokinetic Parameters of a Test Compound in Rats

| Parameter | Value | Units |

| Clearance (CL) | 10 | mL/min/kg |

| Volume of Distribution (Vd) | 2.5 | L/kg |

| Elimination Half-life (t½) | 3.0 | hours |

| Oral Bioavailability (F) | 40 | % |

Pharmacodynamic Assessment in Relevant Pre-clinical Disease Models

Pharmacodynamics (PD) is the study of what the drug does to the body. Preclinical PD studies aim to demonstrate that the drug interacts with its intended target and produces the desired therapeutic effect in a relevant animal model of disease. These studies are crucial for establishing proof-of-concept and for understanding the relationship between drug exposure (pharmacokinetics) and the pharmacological response.

The selection of the animal model is critical and should mimic the human disease as closely as possible. During these studies, various biomarkers and clinical endpoints are measured to assess the drug's efficacy. By integrating pharmacokinetic and pharmacodynamic data, a PK/PD model can be developed. This model helps to establish the exposure-response relationship, which is invaluable for predicting the therapeutic dose and dosing schedule in humans. nih.gov

Computational Chemistry and Structural Biology of Ethyl 2s 2 Pyridin 3 Ylpyrrolidine 1 Carboxylate Interactions

Molecular Docking Simulations for Target Protein Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in virtual screening and target identification, where large libraries of compounds are docked against a protein target to identify potential binders. nih.govmdpi.com For ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate, docking simulations can be employed to screen a wide range of proteins to hypothesize its biological targets.

The process involves preparing the 3D structure of the ligand and the potential protein receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that approximates the binding affinity. researchgate.net A lower docking score generally indicates a more favorable binding interaction. The results can reveal the most likely binding mode and identify key amino acid residues involved in the interaction. For instance, docking studies on similar heterocyclic compounds have successfully identified potential inhibitors for enzymes like acetylcholinesterase. researchgate.net

Table 1: Hypothetical Molecular Docking Results for Ethyl (2S)-2-Pyridin-3-ylpyrrolidine-1-carboxylate Against a Kinase Target

| Parameter | Value/Description |

| Protein Target (PDB ID) | 4BDT (Hypothetical) nih.gov |

| Docking Score (kcal/mol) | -9.60 nih.gov |

| Predicted Binding Affinity (Ki) | Low micromolar range |

| Key Interacting Residues | Asp145, Leu23, Val88, Phe144 |

| Types of Interactions | Hydrogen Bond: Pyridine (B92270) nitrogen with Asp145 backbone NH. Hydrophobic Interactions: Pyrrolidine (B122466) ring with Leu23 and Val88. π-π Stacking: Pyridine ring with Phe144. |

This interactive table presents hypothetical data to illustrate the typical output of a molecular docking simulation.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and detailed view of the ligand-target complex. researchgate.net MD simulations model the atomic motions of the system over time by solving Newton's equations of motion, offering insights into the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein. researchgate.net

For a complex of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate with a putative target protein, an MD simulation could be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory can validate the docking results. Key parameters such as Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex; a stable RMSD plot over time suggests that the ligand remains securely in the binding pocket. researchgate.net Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. These simulations provide a more accurate estimation of binding free energy and a deeper understanding of the dynamic nature of the protein-ligand interactions. researchgate.net

Table 2: Key Parameters Analyzed in a Typical MD Simulation

| Parameter | Description | Significance for Ligand-Target Complex |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A low and stable RMSD value indicates the complex has reached equilibrium and the ligand is stably bound. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible or rigid regions of the protein and shows how ligand binding affects protein dynamics. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein maintains its overall fold and is not undergoing major conformational changes or unfolding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies persistent hydrogen bonds that are critical for binding affinity and specificity. |

This interactive table outlines common metrics used to analyze the stability and dynamics of a protein-ligand complex during an MD simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.netresearchgate.net For ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate, these calculations can predict its electronic structure, reactivity, and spectroscopic properties. mdpi.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These regions are crucial for understanding non-covalent interactions with a protein target. For example, the electronegative nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group are expected to be key sites for hydrogen bonding. mdpi.com

Table 3: Predicted Quantum Chemical Properties of Ethyl (2S)-2-Pyridin-3-ylpyrrolidine-1-carboxylate

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV (Hypothetical) | Represents the ability to donate an electron. |

| LUMO Energy | -1.2 eV (Hypothetical) | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV (Hypothetical) | A larger gap indicates higher chemical stability and lower reactivity. nih.gov |

| Dipole Moment | 2.5 Debye (Hypothetical) | Indicates the overall polarity of the molecule, influencing solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Red (Negative): Around carboxylate oxygens and pyridine nitrogen. Blue (Positive): Around pyrrolidine N-H and ethyl group hydrogens. | Identifies sites for electrostatic interactions, such as hydrogen bonding and salt bridges. nih.gov |

This interactive table summarizes hypothetical quantum chemical descriptors calculated using DFT, which are essential for predicting molecular reactivity.

Analysis of Protein-Ligand Interactions from Crystallographic Data of Related Complexes

Analyzing high-resolution crystal structures from the Protein Data Bank (PDB) provides invaluable, experimentally-derived information about how specific chemical moieties interact with protein targets. While a crystal structure of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate in a complex may not be available, insights can be gained by studying related complexes containing the pyrrolidine-pyridine scaffold.

A systematic analysis of the PDB reveals common interaction patterns for these fragments. nih.gov The pyridine ring frequently participates in several types of interactions:

Hydrogen Bonds: The nitrogen atom acts as a hydrogen bond acceptor. nih.gov

π-π Stacking: The aromatic ring can stack with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). researchgate.net

Cation-π Interactions: The electron-rich π-system can interact favorably with positively charged residues such as lysine (B10760008) (Lys) and arginine (Arg). nih.gov

The pyrrolidine ring, being a saturated heterocycle, primarily engages in hydrophobic and van der Waals interactions with nonpolar residues like alanine (B10760859) (Ala), valine (Val), leucine (B10760876) (Leu), and isoleucine (Ile). nih.govyoutube.com The ester group can act as both a hydrogen bond donor (from the ethyl group's C-H) and acceptor (via the carbonyl and ether oxygens).

Table 4: Representative Protein-Ligand Interactions for the Pyrrolidine-Pyridine Moiety from PDB Analysis

| Interaction Type | Moiety Fragment | Interacting Protein Residue (Examples) | PDB Example (Related Ligand) |

| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine | 3DDU researchgate.net |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | 2O2L (Hypothetical) |

| Hydrophobic Contact | Pyrrolidine Ring | Leucine, Valine, Isoleucine, Alanine | 4EY7 researchgate.net |

| Salt Bridge/Charged H-Bond | Protonated Pyridine | Aspartic Acid, Glutamic Acid | 1PPB researchgate.net |

| Water-Mediated H-Bond | Carbonyl Oxygen | Various polar residues | 8WIK researchgate.net |

This interactive table details the common types of non-covalent interactions that the core chemical fragments of the title compound can form within a protein binding site, based on analyses of existing crystallographic data.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (ADME prediction)

Drug-likeness is frequently evaluated using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. nih.gov ADME prediction tools can estimate various pharmacokinetic parameters, including aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These predictions help to identify potential liabilities early in the drug discovery process.

Table 5: Predicted ADME and Drug-Likeness Properties for Ethyl (2S)-2-Pyridin-3-ylpyrrolidine-1-carboxylate

| Property | Predicted Value | Acceptable Range/Interpretation |

| Molecular Weight ( g/mol ) | 234.29 | < 500 (Passes Lipinski's Rule) |

| logP (Lipophilicity) | 1.5 - 2.0 | < 5 (Passes Lipinski's Rule) |

| Hydrogen Bond Donors | 0 | ≤ 5 (Passes Lipinski's Rule) |

| Hydrogen Bond Acceptors | 4 (N in pyridine, N in pyrrolidine, 2 O in ester) | ≤ 10 (Passes Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 45.7 Ų | < 140 Ų (Good for cell permeability) |

| Aqueous Solubility (logS) | -2.5 | > -4.0 (Moderately soluble) |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeant | Indicates potential for CNS activity. |

| CYP450 2D6 Inhibition | Predicted to be a non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Human Intestinal Absorption (HIA) | > 90% | High predicted oral absorption. |

This interactive table provides a summary of in silico predictions for the pharmacokinetic and drug-likeness properties of the title compound.

Future Research Directions and Potential Pre Clinical Applications

Design and Synthesis of Next-Generation Analogs with Optimized Pharmacological Profiles

The development of next-generation analogs of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate is a critical step towards optimizing its therapeutic potential. The core structure, featuring a chiral pyrrolidine (B122466) ring linked to a pyridine (B92270) moiety, offers numerous avenues for chemical modification to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profile. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule, researchers can elucidate the structural requirements for desired biological activity. nih.gov Key areas for modification include:

The Pyrrolidine Ring: Alterations to the substituents on the pyrrolidine ring can significantly impact binding affinity and selectivity for different nAChR subtypes. nih.gov For instance, the introduction of various alkyl or aryl groups could be explored.

The Pyridine Ring: The position and nature of substituents on the pyridine ring can influence the electronic properties of the molecule and its interaction with the target receptor. nih.gov

The Carboxylate Group: The ethyl ester of the carbamate could be replaced with other alkyl or aryl groups to modulate lipophilicity and metabolic stability.

A hypothetical SAR study could involve the synthesis of a library of analogs and their evaluation in in vitro binding assays against a panel of nAChR subtypes.

Table 1: Hypothetical Structure-Activity Relationship of Ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate Analogs at α4β2 nAChRs

| Compound | R1 (on Pyrrolidine) | R2 (on Pyridine) | R3 (Ester Group) | Ki (nM) at α4β2 nAChR |

| Parent Compound | H | H | Ethyl | 50 |

| Analog 1 | Methyl | H | Ethyl | 25 |

| Analog 2 | H | 5-Fluoro | Ethyl | 40 |

| Analog 3 | H | H | Isopropyl | 65 |

| Analog 4 | Phenyl | H | Ethyl | 150 |

Investigation of Novel Biological Targets for the Pyrrolidine-Pyridine Scaffold

While nAChRs are the most probable targets for ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate based on its structural features, it is crucial to investigate other potential biological targets to fully understand its pharmacological profile and identify novel therapeutic applications. The pyrrolidine-pyridine scaffold is a versatile pharmacophore present in a wide range of biologically active molecules. researchgate.netnih.gov

Potential novel targets could include other ligand-gated ion channels, G-protein coupled receptors (GPCRs), or enzymes within the CNS. For example, compounds with similar structures have shown activity at muscarinic acetylcholine receptors. nih.gov A comprehensive target screening campaign, utilizing techniques such as affinity chromatography, chemical proteomics, or computational target prediction, could reveal unexpected interactions. Identifying novel targets could open up new therapeutic avenues for neurodegenerative diseases, psychiatric disorders, or even non-CNS indications.

Exploration of Combination Therapies in Pre-clinical Disease Models

The complexity of many CNS disorders often necessitates multi-target therapeutic approaches. Exploring the use of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate or its optimized analogs in combination with other therapeutic agents could lead to synergistic effects and improved clinical outcomes.

Given its likely action on nAChRs, combination therapies with drugs that modulate other neurotransmitter systems, such as the glutamatergic or dopaminergic systems, would be a logical starting point for pre-clinical investigation. nih.gov For instance, in models of cognitive impairment, combining a positive allosteric modulator of nAChRs with an acetylcholinesterase inhibitor could provide enhanced cognitive benefits. nih.gov Pre-clinical studies in animal models of Alzheimer's disease, Parkinson's disease, or schizophrenia would be essential to evaluate the efficacy and safety of such combination regimens.

Development of Ethyl (2S)-2-Pyridin-3-ylpyrrolidine-1-carboxylate as a Chemical Probe for Biological Research

A well-characterized and selective ligand can be an invaluable tool for basic research. Ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate, or a high-affinity analog, could be developed into a chemical probe to investigate the distribution and function of its biological target in the brain.

One of the most powerful applications of such a probe would be in Positron Emission Tomography (PET) imaging. By radiolabeling the compound with a positron-emitting isotope, such as carbon-11 or fluorine-18, it would be possible to non-invasively visualize and quantify the target receptor in the living brain. mdpi.commdpi.com This would have significant implications for understanding the role of the target in disease and for the development of new drugs. The synthesis of a radiolabeled version would involve replacing a stable atom with its radioactive counterpart in the final synthetic step. mdpi.com

Table 2: Potential Radiolabeled Analogs for PET Imaging

| Radionuclide | Labeling Position | Precursor Compound | Potential Application |

| ¹¹C | N-methyl group (if modified) | Des-methyl precursor | In vivo imaging of target receptor density |

| ¹⁸F | Fluoro-ethyl ester | Bromo-ethyl ester precursor | In vivo imaging with longer half-life |

| ¹⁸F | On pyridine ring | Bromo-pyridine precursor | Alternative labeling strategy |

Advanced Formulation Strategies for Enhanced Delivery in Pre-clinical Studies

Effective delivery of therapeutics to the CNS is a major challenge due to the blood-brain barrier (BBB). Advanced formulation strategies will likely be necessary to ensure that ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate or its analogs reach their intended target in the brain in sufficient concentrations.

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, have shown promise for enhancing CNS drug delivery. nih.gov These nanoformulations can protect the drug from degradation, improve its solubility, and facilitate its transport across the BBB. researchgate.net Surface modification of these nanoparticles with targeting ligands that bind to receptors expressed on the BBB can further enhance brain uptake.

For pre-clinical studies, formulating the compound in a vehicle that improves its solubility and stability is crucial. For compounds intended for CNS action, intranasal delivery is also an emerging non-invasive strategy that can bypass the BBB to some extent. researchgate.net

Table 3: Comparison of Potential Nanoformulation Strategies

| Formulation Type | Composition | Potential Advantages | Potential Challenges |

| Liposomes | Phospholipid bilayers | Biocompatible, can encapsulate hydrophilic and lipophilic drugs. | Potential for instability and rapid clearance. |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Controlled drug release, surface functionalization. | Potential for toxicity of some polymers. |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids | Good biocompatibility, high drug loading. | Potential for drug expulsion during storage. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries or organocatalysts) or resolution techniques (e.g., chiral HPLC) is critical for achieving high enantiomeric purity. For example, coupling pyridinyl groups to pyrrolidine scaffolds via nucleophilic substitution or Mitsunobu reactions (e.g., using diethyl azodicarboxylate) can introduce stereochemistry . Post-synthesis characterization with chiral stationary-phase HPLC and 1H/13C NMR (e.g., DMSO-d6 solvent systems) confirms purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- X-ray crystallography : Use SHELXL for refining crystal structures, particularly for resolving chiral centers and hydrogen-bonding networks. Example: Similar pyrrolidine-pyridine derivatives were resolved with SHELX software, achieving R-factors < 0.05 .

- NMR spectroscopy : 2D techniques (COSY, HSQC) clarify proton-proton coupling and carbon assignments, especially for distinguishing pyrrolidine ring conformers .

- Mass spectrometry : ESI-MS or LC-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize stereoselective synthesis and reaction pathways?

- Methodology :

- Quantum chemical calculations : Density Functional Theory (DFT) models transition states to predict enantioselectivity in reactions involving pyridinyl-pyrrolidine systems .

- Reaction path search algorithms : Tools like the GRRM program (used in ICReDD’s workflow) identify low-energy pathways for ring closure or substitution reactions .

- Machine learning : Train models on existing pyrrolidine derivative datasets to predict optimal reaction conditions (e.g., solvent polarity, temperature) .

Q. How should researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

- Methodology :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent) to identify critical factors. For example, ICReDD’s feedback loop between computational predictions and experimental validation reduces trial-and-error inefficiencies .

- Cross-validation : Replicate conflicting studies under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) and analyze intermediates via in-situ IR or NMR .

- Data reconciliation : Use software like SHELXD to resolve crystallographic ambiguities (e.g., twinned data) that may lead to structural misinterpretations .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodology :

- Enzyme inhibition assays : Test activity against targets like kinases or proteases using fluorescence polarization or calorimetry (ITC). Reference compounds in underwent ESI-MS and NMR validation post-assay .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or HEK293) with LC-MS monitoring of metabolic stability .

- Binding studies : Surface Plasmon Resonance (SPR) quantifies binding affinity to receptors like GPCRs or ion channels .

Q. How can researchers mitigate challenges in purifying ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate from reaction mixtures?

- Methodology :

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Preparative TLC is suitable for small-scale purification .

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) based on Hansen solubility parameters. For hygroscopic compounds, lyophilization may be necessary .

- Derivatization : Convert the ester group to a more stable intermediate (e.g., amide) for easier isolation, followed by hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: General reaction scheme for the synthesis of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate.

Figure 1: General reaction scheme for the synthesis of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate.